molecular formula C17H14N2 B8315432 3,5-Di(2-pyridyl)toluene

3,5-Di(2-pyridyl)toluene

Cat. No.: B8315432
M. Wt: 246.31 g/mol
InChI Key: DWIULLDYVPWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Di(2-pyridyl)toluene is a polypyridyl ligand featuring two pyridyl substituents at the 3- and 5-positions of a central toluene ring. This compound is widely utilized in coordination chemistry due to its ability to act as a tridentate ligand, forming stable complexes with transition metals such as iron(II) . Its synthesis often involves cross-coupling reactions, such as the palladium-catalyzed coupling of 1-bromo-3,5-di(2-pyridyl)benzene with amines or other nucleophiles . Key applications include spin-crossover materials and trinuclear metal complexes, which exhibit unique magnetic and electronic properties .

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(3-methyl-5-pyridin-2-ylphenyl)pyridine

InChI

InChI=1S/C17H14N2/c1-13-10-14(16-6-2-4-8-18-16)12-15(11-13)17-7-3-5-9-19-17/h2-12H,1H3

InChI Key

DWIULLDYVPWADD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Key Differences

  • Coordination Strength: this compound forms robust trinuclear iron(II) complexes with spin-crossover behavior, while di(2-pyridyl)ketone-based ligands favor mononuclear complexes due to steric and electronic differences .
  • Reactivity : Nitro-substituted analogs like 3,5-DNT exhibit explosive reactivity, whereas pyridyl derivatives prioritize stability for material applications .
  • Synthetic Flexibility : this compound’s synthesis via palladium catalysis allows modular functionalization, unlike Grignard-dependent benzyl analogs .

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